

Application Notes and Protocols for S-Butyl Thiobenzoate in Native Chemical Ligation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **S-Butyl Thiobenzoate** in Native Chemical Ligation (NCL) for the synthesis of peptides and proteins. NCL is a powerful chemoselective method for the formation of a native peptide bond between two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine.[1][2]

S-Butyl Thiobenzoate serves as a readily accessible and effective alkyl thioester for the C-terminal activation of a peptide segment. While aryl thioesters are more reactive, alkyl thioesters like **S-Butyl Thiobenzoate** offer advantages in terms of stability and handling.[3] The ligation process is typically catalyzed by the addition of a thiol catalyst, which facilitates a transthioesterification to a more reactive aryl thioester in situ.[1]

Mechanism of Native Chemical Ligation

The fundamental mechanism of Native Chemical Ligation involves a two-step process:

- Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other peptide. This is a reversible step and is often facilitated by a thiol catalyst.
- S-to-N Acyl Shift: The intermediate thioester undergoes a rapid, irreversible intramolecular rearrangement where the alpha-amino group of the cysteine attacks the thioester carbonyl,



forming a stable, native amide bond.[1][2]

The overall reaction is highly specific and proceeds efficiently in aqueous solution at neutral pH.[1]

Diagram of the Native Chemical Ligation Mechanism

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